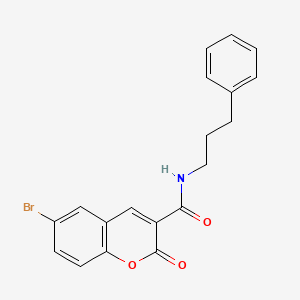
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16BrNO3 and its molecular weight is 386.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a bicyclic structure that combines a benzene ring with a pyrone. Its molecular formula is C19H16BrNO3, and it has a molar mass of approximately 386.24 g/mol. The compound's unique structural features, including the bromo group at the 6-position and a carboxamide functional group at the 3-position, suggest potential biological activities that merit investigation.
The compound's structural complexity enhances its potential pharmacological profile. The presence of the phenylpropyl side chain may contribute to its interaction with various biological targets, potentially leading to diverse therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C19H16BrNO3 |
| Molar Mass | 386.24 g/mol |
| IUPAC Name | 6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide |
| CAS Number | Not specified |
Anticancer Activity
Preliminary studies suggest that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant activity against liver carcinoma (HEPG2) with reported IC50 values ranging from 2.70 µM to 4.90 µM for structurally related compounds . While direct data on this specific compound is sparse, its structural analogs indicate potential for similar activity.
The precise mechanism of action for this compound remains to be elucidated. Interaction studies are essential for understanding how this compound binds to biological targets and exerts its effects. Chromenes are known to interact with various enzymes and receptors, which may include inhibition of key pathways involved in cancer progression and inflammation.
Comparative Analysis with Related Compounds
To contextualize the potential of this compound, it is useful to compare it with other known chromene derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Coumarin | C9H6O2 | Anticoagulant activity |
| Warfarin | C19H16O4 | Anticoagulant |
| Osthole | C12H10O4 | Anti-inflammatory |
| Psoralen | C11H8O3 | Phototherapy agent |
The unique bromo substitution in this compound may enhance its biological activity compared to simpler derivatives like coumarin or psoralen.
Case Studies and Research Findings
While direct case studies on this specific compound are lacking, research on related chromenes provides insight into their therapeutic potentials:
- Antitumor Activity : In vitro studies have demonstrated that certain chromene derivatives possess significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance efficacy.
- Antioxidant Properties : Chromenes have been noted for their ability to scavenge free radicals, indicating potential applications in oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-15-8-9-17-14(11-15)12-16(19(23)24-17)18(22)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZRZNPSXYAYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













